![molecular formula C19H17N3O6S B2540170 N-(5-(3-(isopropilsulfonil)fenil)-1,3,4-oxadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 921906-05-0](/img/structure/B2540170.png)
N-(5-(3-(isopropilsulfonil)fenil)-1,3,4-oxadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
La estructura del compuesto sugiere posibles efectos antitumorales y citotóxicos. Los derivados de tiazol han sido investigados por su capacidad para inhibir el crecimiento de células cancerosas. Por ejemplo, Gulsory y Guzeldemirci sintetizaron [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos arilidenhidrazidas, que demostraron citotoxicidad potente contra las células de cáncer de próstata . Investigaciones adicionales podrían explorar la eficacia de este compuesto contra otros tipos de tumores.
Inhibición Dual de ALK/EGFR Kinasa
Los inhibidores duales de kinasa juegan un papel crucial en la superación de la resistencia a los fármacos en el cáncer de pulmón de células no pequeñas (NSCLC). El compuesto N-(5-((5-cloro-4-((2-(isopropilsulfonil)fenil)amino)pirimidin-2-il)amino)-4-metoxi-2-(4-metil-1,4-diazepan-1-il)fenil)acrilamida se ha identificado como un potente inhibidor dual de la cinasa ALK/EGFR capaz de superar varios mutantes resistentes a los fármacos asociados con ALK/EGFR en el NSCLC . Su estructura única puede proporcionar información para diseñar terapias dirigidas más efectivas.
Modulación de la Respuesta al Daño del ADN
La respuesta al daño del ADN (DDR) es fundamental para el tratamiento del cáncer, ya que influye en la eficacia de la radioterapia y la quimioterapia que daña el ADN. El diseño racional de compuestos como nuestra molécula de estudio podría mejorar la modulación de la DDR, lo que podría mejorar los resultados del tratamiento .
Otras Aplicaciones Potenciales
Si bien las áreas mencionadas anteriormente resaltan aplicaciones específicas, es esencial explorar otros usos potenciales. Los derivados de tiazol se han investigado como antioxidantes, analgésicos, antiinflamatorios, antimicrobianos, antifúngicos, antivirales, diuréticos y agentes neuroprotectores . Estudios adicionales podrían descubrir aplicaciones únicas adicionales.
Análisis Bioquímico
Biochemical Properties
It has been shown that carboxamide containing compounds like this one have demonstrated anticancer activity
Cellular Effects
In cellular studies, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potent anticancer activity against Hep3B cancer cell line . It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating its influence on cell function .
Molecular Mechanism
It has been suggested that it may induce arrest in the G2-M phase of the cell cycle, similar to the activity of doxorubicin .
Actividad Biológica
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure
The compound features a complex structure comprising an oxadiazole ring and a benzo[d][1,3]dioxole moiety. The presence of the isopropylsulfonyl group is believed to enhance its biological activity by modulating interactions with biological targets.
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The specific mechanisms of action for N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may involve:
- Inhibition of Enzymatic Activity : Similar oxadiazoles have been shown to inhibit various enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the Wnt pathway, which is critical in cancer progression and development.
Pharmacological Effects
Several studies have reported on the pharmacological effects of related compounds. For instance:
- Anticancer Activity : Compounds similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Properties : The presence of sulfonyl groups can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
A key study investigated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting strong anticancer potential.
Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.2 | MCF-7 | Apoptosis induction |
Compound B | 8.7 | HeLa | Cell cycle arrest |
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | TBD | TBD | TBD |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of oxadiazole derivatives to enhance their efficacy and reduce toxicity. For example:
- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole ring structure were shown to significantly alter biological activity. Substituents at specific positions can enhance binding affinity to target proteins.
- In Vivo Studies : Animal models have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and significant plasma concentrations post-administration.
Propiedades
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-11(2)29(24,25)14-5-3-4-13(8-14)18-21-22-19(28-18)20-17(23)12-6-7-15-16(9-12)27-10-26-15/h3-9,11H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTULJRTRRLLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.